Cas no 2138240-21-6 (1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl-)

1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl- structure
2138240-21-6 structure
Product name:1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl-
CAS No:2138240-21-6
MF:C8H13BrF2
Molecular Weight:227.08962893486
CID:5289261

1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl- 化学的及び物理的性質

名前と識別子

    • 1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl-
    • インチ: 1S/C8H13BrF2/c1-4-7(2,6-9)5-8(3,10)11/h4H,1,5-6H2,2-3H3
    • InChIKey: YFZUEDWVDYWVGD-UHFFFAOYSA-N
    • SMILES: C=CC(CBr)(C)CC(F)(F)C

1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-678899-0.25g
3-(bromomethyl)-5,5-difluoro-3-methylhex-1-ene
2138240-21-6
0.25g
$1604.0 2023-03-11
Enamine
EN300-678899-0.5g
3-(bromomethyl)-5,5-difluoro-3-methylhex-1-ene
2138240-21-6
0.5g
$1673.0 2023-03-11
Enamine
EN300-678899-0.05g
3-(bromomethyl)-5,5-difluoro-3-methylhex-1-ene
2138240-21-6
0.05g
$1464.0 2023-03-11
Enamine
EN300-678899-0.1g
3-(bromomethyl)-5,5-difluoro-3-methylhex-1-ene
2138240-21-6
0.1g
$1533.0 2023-03-11
Enamine
EN300-678899-5.0g
3-(bromomethyl)-5,5-difluoro-3-methylhex-1-ene
2138240-21-6
5.0g
$5056.0 2023-03-11
Enamine
EN300-678899-1.0g
3-(bromomethyl)-5,5-difluoro-3-methylhex-1-ene
2138240-21-6
1g
$0.0 2023-06-07
Enamine
EN300-678899-10.0g
3-(bromomethyl)-5,5-difluoro-3-methylhex-1-ene
2138240-21-6
10.0g
$7497.0 2023-03-11
Enamine
EN300-678899-2.5g
3-(bromomethyl)-5,5-difluoro-3-methylhex-1-ene
2138240-21-6
2.5g
$3417.0 2023-03-11

1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl- 関連文献

1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl-に関する追加情報

Introduction to 1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl- (CAS No. 2138240-21-6) and Its Applications in Modern Chemical Research

The compound 1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl- (CAS No. 2138240-21-6) represents a fascinating molecule with significant potential in the realm of organic synthesis and pharmaceutical development. Its unique structural features, including the presence of a bromomethyl group and difluoro substituents, make it a valuable intermediate for constructing complex molecular architectures. This introduction delves into the compound's properties, synthesis methods, and emerging applications in cutting-edge research.

The molecular structure of 1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl- is characterized by a six-carbon chain with a bromomethyl functional group at the third carbon position and two fluorine atoms at the fifth carbon. The methyl group at the third carbon further enhances its reactivity, making it an attractive building block for various synthetic transformations. The presence of fluorine atoms introduces electronic and steric effects that can influence the compound's behavior in different chemical reactions.

One of the most compelling aspects of this compound is its utility in cross-coupling reactions. The bromomethyl group is particularly reactive towards palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are widely used in pharmaceutical synthesis. These reactions allow for the introduction of aryl or vinyl groups at the bromomethyl position, enabling the construction of more complex molecules with precision. Recent studies have demonstrated the effectiveness of this compound in generating biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs).

In addition to its role in cross-coupling reactions, 1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl- has been explored in the synthesis of fluorinated heterocycles. Fluorinated compounds are of particular interest in medicinal chemistry due to their enhanced metabolic stability and bioavailability. The difluoro substituents in this molecule can be leveraged to create fluorinated heterocycles through various cyclization reactions. For instance, studies have shown that treating this compound with suitable nucleophiles can lead to the formation of five-membered or six-membered heterocycles containing fluorine atoms. These heterocycles exhibit promising biological activities and have been investigated for their potential as drug candidates.

The synthesis of 1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl- typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route begins with the bromination of a suitable hexene derivative followed by fluorination using reagents such as hydrogen fluoride or potassium fluoride. The introduction of the methyl group can be achieved through subsequent alkylation reactions. Recent advancements in synthetic methodologies have improved the efficiency and yield of these reactions, making it more feasible to produce this compound on a larger scale.

The unique electronic properties of this compound make it an interesting candidate for materials science applications as well. Fluorinated compounds often exhibit desirable characteristics such as high thermal stability and low dielectric constants, which are beneficial in electronic and optical materials. Researchers have explored using derivatives of 1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl- to develop novel polymers and liquid crystals with enhanced performance properties. These materials could find applications in displays, sensors, and other advanced technologies.

Another emerging area where this compound has shown promise is in catalysis. The combination of a reactive bromomethyl group and electron-withdrawing fluorine atoms makes it an effective ligand or substrate for various catalytic processes. For example, it has been used as a precursor for designing metal-organic frameworks (MOFs) that can be employed as catalysts for organic transformations. The ability to tune the electronic properties of these frameworks through fluorination offers new opportunities for developing highly efficient catalytic systems.

In conclusion,1-Hexene, 3-(bromomethyl)-5,5-difluoro-3-methyl- (CAS No. 2138240-21-6) is a versatile compound with broad applications across multiple fields of chemical research. Its unique structural features enable its use in cross-coupling reactions, heterocycle synthesis, materials science, and catalysis. As synthetic methodologies continue to evolve and new applications are discovered,this molecule is poised to play an increasingly important role in advancing chemical science and technology.

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